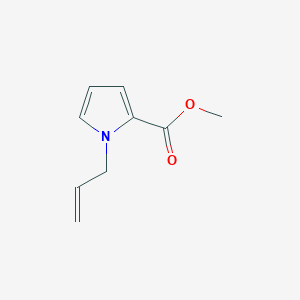
Methyl 1-allyl-1H-pyrrole-2-carboxylate
Description
Methyl 1-allyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by an allyl group at the nitrogen position and a methyl ester at the 2-position of the pyrrole ring. This compound is structurally related to ligands and intermediates in coordination chemistry, as evidenced by its synthesis as a byproduct during ligand development efforts . Its molecular framework combines the aromaticity of pyrrole with the reactivity of an allyl substituent, making it a subject of interest in organic and medicinal chemistry.
Properties
CAS No. |
183155-28-4 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 1-prop-2-enylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h3-5,7H,1,6H2,2H3 |
InChI Key |
BZTCAVPQDSWVKO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CN1CC=C |
Canonical SMILES |
COC(=O)C1=CC=CN1CC=C |
Synonyms |
1H-Pyrrole-2-carboxylicacid,1-(2-propenyl)-,methylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparative Analysis of this compound and Analogues
Research Findings and Discussion
- Reactivity : The allyl group’s unsaturation may facilitate pericyclic reactions or serve as a directing group in further functionalization, contrasting with the inertness of alkyl chains in 3-Heptyl-1H-pyrrole.
- Crystallography : The synthesis and structural analysis of such compounds often rely on tools like SHELX programs, which are widely used for small-molecule refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


